molecular formula C11H7BrN2O2 B1290980 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde CAS No. 952182-70-6

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

Cat. No. B1290980
M. Wt: 279.09 g/mol
InChI Key: QSWXBGNAPDVBSL-UHFFFAOYSA-N
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Description

The compound 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a chemical that features a bromopyrimidinyl group linked to a benzenecarbaldehyde moiety through an ether bond. While the provided papers do not directly discuss this compound, they offer insights into similar structures and their properties, which can be extrapolated to hypothesize about the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high yields and without major purification issues, as seen in the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes . This suggests that a similar approach could be applied to synthesize the target compound, potentially involving the use of a bromopyrimidinyl precursor and an aldehyde component under conditions that promote ether formation.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . This technique could be employed to elucidate the crystal structure of 3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde, providing insights into its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Compounds with aldehyde groups are reactive and can undergo various chemical reactions. For instance, hydrazino derivatives can be prepared from related structures by reaction with hydrazine hydrate . The aldehyde group in the target compound could similarly react with hydrazines or other nucleophiles to form new derivatives, expanding its chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, solvatochromic studies of related aldehydes show that their photophysical properties vary with solvent polarity . The target compound may exhibit similar behavior, with its emission spectrum and quantum yield dependent on the solvent used. Additionally, the presence of a bromine atom could influence its reactivity and interaction with other molecules, as seen in other brominated compounds .

Scientific Research Applications

Synthesis of Antagonist Derivatives

Compounds structurally related to "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde" have been synthesized for the development of non-peptide CCR5 antagonist benzamide derivatives. These derivatives were obtained through multi-step synthetic processes involving elimination, reduction, bromination, and further reactions to produce novel compounds with potential biological activity, indicating a pathway for the development of therapeutic agents (Bi, 2015).

Antimicrobial Activities

Several studies have focused on the synthesis of derivatives related to "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde" and their subsequent evaluation for antimicrobial activities. For instance, compounds synthesized from 5-bromo-3-amino-2-benzofurancarboxamide upon cyclization with different aromatic aldehydes exhibited notable antimicrobial properties, showcasing the potential of similar compounds in antimicrobial research (Parameshwarappa & Sangapure, 2009).

Photochemical Synthesis

Photochemical methods have been employed to synthesize phenyl-2-thienyl derivatives from related halogenothiophenes, indicating a role for "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde" in the synthesis of complex organic compounds through photochemical reactions. This approach offers a pathway for creating derivatives with potential applications in materials science and organic electronics (Antonioletti et al., 1986).

Catalyst-Free Synthesis of Pharmaceutical Compounds

A study demonstrated a catalyst-free, one-pot synthesis of functionalized pharmaceutical compounds, highlighting the potential for similar methods to be applied in synthesizing derivatives of "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde". This approach emphasizes the importance of efficient, eco-friendly synthesis techniques in drug development (Brahmachari & Nayek, 2017).

DNA Photocleavage Activity

Derivatives synthesized from related compounds have been evaluated for their DNA photocleavage activity, demonstrating significant cleavage potential. This suggests that "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde" and its derivatives could play a role in the development of therapeutic agents targeting genetic materials for disease treatment (Sharma et al., 2014).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available from the sources.

properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWXBGNAPDVBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267641
Record name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde

CAS RN

952182-70-6
Record name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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